4-chloro-2-[({1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoylphenyl group, a dioxoisoindole moiety, and a chlorobenzoic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-benzoylphenylacetonitrile with appropriate reagents to form the desired product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amfenac: An oxo monocarboxylic acid with similar anti-inflammatory properties.
Ketoprofen: A nonsteroidal anti-inflammatory drug with a benzoylphenyl group.
Dexketoprofen: The dextrorotatory stereoisomer of ketoprofen, used for pain relief.
Uniqueness
2-[2-(3-BENZOYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-4-CHLOROBENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C29H17ClN2O6 |
---|---|
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
2-[[2-(3-benzoylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C29H17ClN2O6/c30-19-10-12-22(29(37)38)24(15-19)31-26(34)18-9-11-21-23(14-18)28(36)32(27(21)35)20-8-4-7-17(13-20)25(33)16-5-2-1-3-6-16/h1-15H,(H,31,34)(H,37,38) |
InChI-Schlüssel |
PYGHIRBGMWNGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=CC(=C5)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.